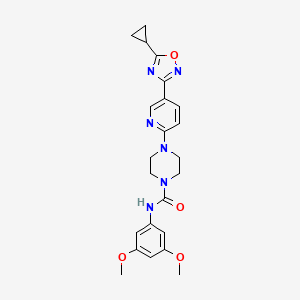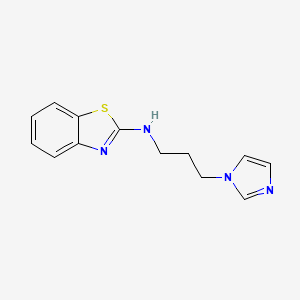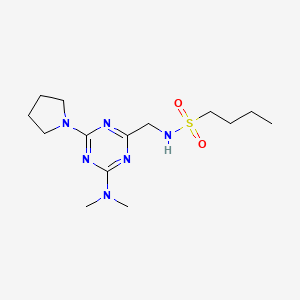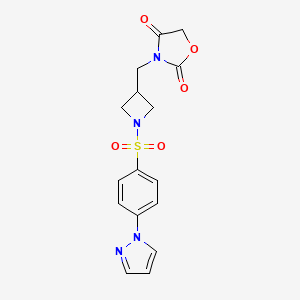
6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-hydroxy-4-propyl-2H-chromen-2-one is a chemical compound with the CAS Number: 314742-60-4 . It has a molecular weight of 238.67 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of coumarin heterocycles, such as this compound, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions using green solvents and catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClO3/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,14H,2-3H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving coumarin heterocycles have been extensively studied . These reactions are often carried out under green conditions, using green solvents and catalysts .Physical and Chemical Properties Analysis
The compound this compound has a molecular weight of 238.67 .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
- Study Overview : Researchers synthesized novel 2H-Chromene derivatives, including compounds related to 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one, using microwave-assisted methods. These compounds exhibited significant antimicrobial activity against various bacteria and fungi. This demonstrates the potential of this compound derivatives in antimicrobial applications (El Azab, Youssef, & Amin, 2014).
Synthesis of Novel 2-Methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones
- Research Focus : A catalytic system was used to couple secondary propargylic alcohols with 6-chloro-4-hydroxychromen-2-one, leading to the formation of 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones. These compounds are of interest in the development of new chemical entities (Nebra et al., 2011).
Applications in Synthesis of Warfarin and Analogues
- Application Area : Novel polystyrene-supported catalysts were used in the Michael addition for synthesizing Warfarin and its analogues, using compounds related to this compound. This illustrates the role of these compounds in pharmaceutical synthesis (Alonzi et al., 2014).
Molecular Docking and Antimicrobial Activity Studies
- Study Insights : Compounds derived from this compound were subjected to molecular docking and antimicrobial activity studies. These studies revealed significant interactions and activities, indicating potential applications in drug discovery and development (Ashok et al., 2016).
Spectroscopic and Structural Analyses
- Research Contributions : Studies have been conducted to analyze the structure and spectroscopic properties of this compound derivatives. This information is crucial for understanding the chemical nature and potential applications of these compounds (Channabasappa et al., 2018).
Future Directions
The future directions for the study of coumarin heterocycles like 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one could involve further investigation into their synthesis methods, particularly under green conditions . Additionally, more research could be conducted into their biological properties and potential applications in medicine .
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVJNZCCZUEDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
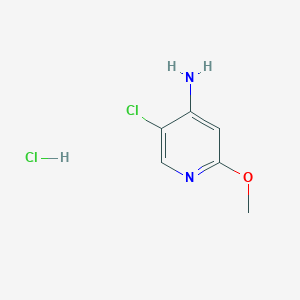
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)
![4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2866231.png)

![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)
![1-Adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2866234.png)
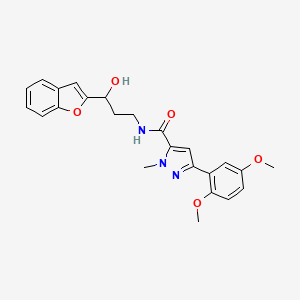

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)
![2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2866241.png)
